molecular formula C11H10O2 B13028052 Methyl 3-(prop-2-yn-1-yl)benzoate

Methyl 3-(prop-2-yn-1-yl)benzoate

Cat. No.: B13028052
M. Wt: 174.20 g/mol
InChI Key: NTSOZBCRTHNTFM-UHFFFAOYSA-N
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Description

Methyl 3-(prop-2-yn-1-yl)benzoate is an organic compound with the molecular formula C11H10O2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the benzene ring is substituted with a prop-2-yn-1-yl group. This compound is used as a building block in organic synthesis and has applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(prop-2-yn-1-yl)benzoate can be synthesized through several methods. One common method involves the esterification of 3-(prop-2-yn-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(prop-2-yn-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

Methyl 3-(prop-2-yn-1-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(prop-2-yn-1-yl)benzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes that catalyze its conversion to active metabolites. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides .

Comparison with Similar Compounds

Similar Compounds

    Propargyl benzoate: Similar structure but lacks the methyl group on the ester.

    Methyl 4-(prop-2-yn-1-yl)benzoate: Similar structure but the prop-2-yn-1-yl group is attached to the para position of the benzene ring.

    Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate: Similar structure but has a hydroxyl group on the prop-2-yn-1-yl chain

Uniqueness

Methyl 3-(prop-2-yn-1-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the ester and alkyne functional groups allows for versatile chemical transformations and applications in various fields .

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

methyl 3-prop-2-ynylbenzoate

InChI

InChI=1S/C11H10O2/c1-3-5-9-6-4-7-10(8-9)11(12)13-2/h1,4,6-8H,5H2,2H3

InChI Key

NTSOZBCRTHNTFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CC#C

Origin of Product

United States

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